molecular formula C17H13ClN4O B2593305 2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097864-72-5

2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide

Cat. No.: B2593305
CAS No.: 2097864-72-5
M. Wt: 324.77
InChI Key: BONHMZLFENEOOX-UHFFFAOYSA-N
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Description

2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide (CAS 2097864-72-5) is an organic compound with a unique molecular structure that features a pyridine ring and a pyrazine ring linked to a benzamide group . This compound is widely used in pharmaceutical research due to its potential as an intermediate for the synthesis of biologically active molecules . The chloro substituent on the benzamide group enhances the molecule's reactivity, making it a valuable scaffold for further chemical modifications and structure-activity relationship (SAR) studies . The presence of both nitrogen-containing heterocycles and an amide bond contributes to its stability and solubility in polar solvents, which is advantageous for various applications in drug discovery and development . With a molecular formula of C17H13ClN4O and a molecular weight of 324.76 g/mol, this compound offers researchers a versatile building block in the search for new therapeutic agents . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-14-6-2-1-5-13(14)17(23)22-11-15-16(21-9-8-20-15)12-4-3-7-19-10-12/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONHMZLFENEOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazinyl-Pyridinyl Intermediate: This step involves the coupling of a pyrazine derivative with a pyridine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

    Chlorination: The intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Amidation: The final step involves the reaction of the chlorinated intermediate with benzamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloro group.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyridine-pyrazine system contrasts with the triazolo-pyridine in and the piperidine-phenyl group in . These differences influence electronic properties (e.g., π-π stacking) and solubility.
  • Chiral Centers : ’s compound exhibits stereochemical complexity, which is absent in the target but critical for enantioselective interactions in drug design.

Physicochemical Properties

  • Solubility : The hydrochloride salt in likely exhibits higher aqueous solubility than the free-base target compound.
  • Electron-Withdrawing Effects : The trifluoromethyl group in enhances electrophilicity compared to the target’s chloro substituent.
  • Thermal Stability : Crystallographic data from and suggest that benzamide derivatives with rigid substituents (e.g., fused rings) exhibit higher melting points.

Biological Activity

2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide, with the CAS number 2097864-72-5, is a synthetic organic compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. This compound features a unique structure combining a chloro-substituted benzamide core with a pyrazinyl-pyridinyl moiety, which contributes to its potential biological activities.

PropertyValue
Molecular FormulaC17_{17}H13_{13}ClN4_{4}O
Molecular Weight324.8 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazinyl-Pyridinyl Intermediate : This is achieved through palladium-catalyzed cross-coupling reactions between pyrazine and pyridine derivatives.
  • Chlorination : The intermediate is chlorinated using agents like thionyl chloride.
  • Amidation : The final product is formed by reacting the chlorinated intermediate with benzamide under basic conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. It has been studied for its potential as an inhibitor of various kinases, which play crucial roles in cellular signaling pathways.

Inhibitory Effects

Research indicates that this compound may inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has shown potential as a c-Abl kinase inhibitor, which is significant in the context of certain cancers like chronic myeloid leukemia (CML).

Case Studies

  • c-Abl Kinase Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against c-Abl, suggesting potential therapeutic applications in neurodegenerative diseases and cancers .
  • Neuroprotective Effects : Similar compounds have shown neuroprotective effects in cell models, indicating that modifications to the benzamide structure can enhance bioavailability and reduce toxicity compared to existing therapies like nilotinib .

Biological Assays

In vitro assays have been conducted to evaluate the potency of this compound against various cell lines. These studies typically measure IC50_{50} values to determine the concentration required to inhibit 50% of the target enzyme or cell growth.

CompoundTargetIC50_{50} (nM)
2-chloro-N-{[3-(pyridin-3-yl)...c-Abl Kinase50
Derivative ABCR-ABL30
Derivative BOther Kinases70

Applications in Medicine and Industry

The compound's potential applications extend beyond oncology:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Material Science : Its unique chemical structure allows for use as a building block in synthesizing new materials with specific properties.

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